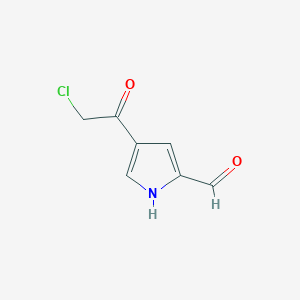

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-2-carbaldehyde, such as 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, can be achieved through various synthetic routes. For instance, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized from commercially available materials, indicating a method that might be adaptable for our compound of interest (Deliomeroglu, Lynch, & Sessler, 2014). Furthermore, a study on the synthesis of related pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation provides insights into innovative synthetic methodologies that could be applicable (Wu et al., 2018).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of pyrrole-2-carbaldehyde have been extensively studied. For example, the study on hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole reveals the significance of hydrogen bonding in determining the crystal structure and stability of these compounds, which is relevant for understanding the structural behavior of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (Senge & Smith, 2005).

Chemical Reactions and Properties

The chemical reactivity of 1H-pyrrole-2-carbaldehyde derivatives highlights their versatility in organic synthesis. For instance, the chloromethylation of pyrroles containing electron-withdrawing groups demonstrates the potential for functional group transformations, offering insights into the chemical reactions that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde might undergo (Barker & Bahia, 1990).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and boiling point is crucial for the application of these compounds in synthesis. While specific data on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not directly available, research on related compounds provides a foundation for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in synthesis. Studies focusing on the synthesis and reactivity of similar compounds offer valuable information on potential chemical transformations and interactions (Misra et al., 2007).

Applications De Recherche Scientifique

Synthesis and Anion Binding

A study by Deliomeroglu, Lynch, and Sessler (2014) highlights the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, which are non-cyclic tetrapyrrole receptors. These receptors can switch conformations electronically to exhibit high affinity for specific anions like dihydrogenphosphate and pyrophosphate in chloroform, demonstrating potential applications in selective anion sensing and capture Deliomeroglu, M. K., Lynch, V., & Sessler, J. (2014). Chemical communications, 50(80), 11863-11866.

Regioselectivity in Reactions

Zaytsev et al. (2005) explored the regioselectivity of polyfunctionalised pyrroles, including derivatives of 1H-pyrrole-2-carbaldehyde, in reactions with nucleophiles. This study opens avenues for targeted chemical modifications, which are crucial for developing novel organic compounds with desired properties and functions Zaytsev, A., Anderson, R. J., Meth–Cohn, O., & Groundwater, P. (2005). Tetrahedron, 61, 5831-5836.

Fluorination of Pyrroles

Surmont et al. (2009) developed a methodology for the efficient preparation of 3-fluoropyrroles, utilizing 2-aryl-5-(bromomethyl)-1-pyrrolines. This method provides a straightforward approach to synthesize new 3-fluorinated pyrroles, demonstrating the versatility of 1H-pyrrole-2-carbaldehyde derivatives in facilitating halogenation reactions, which are significant in pharmaceutical chemistry and material science Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). The Journal of organic chemistry, 74(3), 1377-1380.

Novel Synthesis of Functionalised Pyrrolidines

Devi and Perumal (2006) reported on the synthesis of highly functionalised pyrrolidines via a novel four-component reaction involving ethyl 4-chloroacetoacetate. This reaction sequence, which includes tandem Mannich-substitution-acetylation-aldol reactions, showcases the synthetic utility of 1H-pyrrole-2-carbaldehyde derivatives in constructing complex nitrogen-containing cycles, crucial for medicinal chemistry Devi, N. S., & Perumal, S. (2006). Tetrahedron, 62, 5931-5936.

Solubility Improvement for Anticancer Drugs

Wang, Tu, Han, and Guo (2017) focused on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, aimed at enhancing the aqueous solubility of small molecule anticancer drugs. This research underlines the importance of 1H-pyrrole-2-carbaldehyde derivatives in drug development, particularly in improving drug solubility and bioavailability, which are critical challenges in pharmaceutical sciences Wang, C., Tu, Y., Han, J., & Guo, Y. (2017).

Propriétés

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)